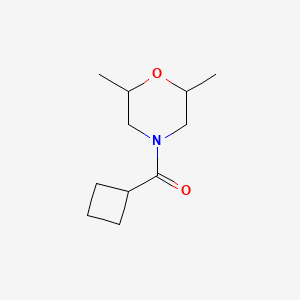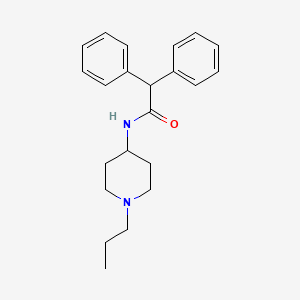
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-841720, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also modulate the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity towards certain molecular targets. This allows researchers to study the effects of inhibiting specific pathways or molecules involved in the inflammatory response. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure the safety of using this compound in lab experiments.
Future Directions
There are several future directions for the research on N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been suggested that the anti-inflammatory and immunomodulatory effects of this compound may be beneficial in reducing neuroinflammation and protecting against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies for enhanced therapeutic effects. Further studies are needed to explore the full potential of this compound in various therapeutic applications.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various fields. Its anti-inflammatory and immunomodulatory effects make it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. However, further studies are needed to fully understand its mechanism of action and explore its full potential in various therapeutic applications.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYPRQZQPJSKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)








![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)

